Thp-peg24-thp is a compound that combines a tetrahydropyran moiety with polyethylene glycol, specifically a 24-unit chain of polyethylene glycol. The tetrahydropyran structure consists of a saturated six-membered ring composed of five carbon atoms and one oxygen atom, which is notable for its stability and versatility in organic synthesis. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, making it suitable for various applications in pharmaceutical and biomedical fields.
The biological activity of Thp-peg24-thp is influenced by its components. The polyethylene glycol segment is known for its biocompatibility and ability to enhance the pharmacokinetics of drugs by increasing solubility and reducing immunogenicity. The tetrahydropyran moiety can also play a role in biological interactions, particularly in drug delivery systems where stability and controlled release are essential. Research indicates that compounds with similar structures exhibit low toxicity and favorable interactions with biological membranes .
The synthesis of Thp-peg24-thp typically involves several steps:
Thp-peg24-thp has several applications across various fields:
Studies on Thp-peg24-thp's interactions with other molecules reveal that its effectiveness in drug delivery is significantly influenced by its ability to form stable complexes with therapeutic agents. Interaction studies often focus on:
Several compounds share similarities with Thp-peg24-thp, particularly those containing tetrahydropyran or polyethylene glycol moieties. Here are some notable examples:
Thp-peg24-thp stands out due to its dual functionality combining both protective and hydrophilic properties, making it particularly valuable in pharmaceutical applications where both stability and solubility are critical. Its unique structure allows for versatile modifications that enhance its applicability across various fields.
The tetrahydropyranyl (Thp) group serves as a robust protecting agent for hydroxyl termini during oligoethylene glycol (OEG) functionalization. Its introduction begins with ring-opening polymerization of ethylene oxide using a Thp-protected initiator, such as 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, to yield alpha-tetrahydropyranyl-omega-hydroxyl PEG (Thp-PEG-OH) . Quantitative azidation or alkynation of the omega-hydroxyl group is achieved through nucleophilic substitution reactions. For instance, Thp-PEG-OH reacts with sodium azide in dimethylformamide (DMF) to form Thp-PEG-N₃ with near-quantitative conversion, while alkynation using propargyl bromide in tetrahydrofuran (THF) attains ~70% efficiency .
Deprotection of the Thp group is performed under mild acidic conditions (e.g., 0.1 M hydrochloric acid in THF), selectively exposing the alpha-hydroxyl group for further modifications such as amination or thiolation . Critically, the Thp group’s stability under basic and non-acidic conditions ensures compatibility with subsequent PEG functionalization steps, making it ideal for multi-step syntheses .
Orthogonal protection strategies are essential for synthesizing bifunctional PEG derivatives like Thp-Peg24-Thp. A hallmark example involves combining Thp with azide/alkyne groups, which are mutually compatible under click chemistry conditions. In one approach, Thp-PEG-OH undergoes sequential functionalization: the omega-hydroxyl is converted to an alkyne via propargyl bromide, while the alpha-Thp group remains intact . After purification via ion-exchange chromatography to remove unreacted intermediates, the Thp group is deprotected to expose a hydroxyl group, which is then modified to an amine or thiol .
This orthogonal strategy leverages the Thp group’s acid lability and the azide/alkyne’s reactivity in copper-catalyzed cycloadditions. For example, Thp-PEG24-alkyne can participate in click reactions with azide-terminated biomolecules without disturbing the Thp-protected terminus, enabling precise bioconjugation .
The synthesis of 24-unit PEG chains requires iterative coupling of shorter PEG segments. A validated method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between alkyne-terminated PEG₈ and azide-terminated PEG₈ to form PEG₁₆, followed by a second coupling to yield PEG₂₄ . This approach achieves 96–98% yields and high purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Table 1: Efficiency of Iterative Coupling for PEG24 Synthesis
| PEG Segment | Coupling Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| PEG₈ + PEG₈ | CuAAC | 98 | 95 |
| PEG₁₆ + PEG₈ | CuAAC | 96 | 93 |
The use of discrete PEG units minimizes polydispersity, while copper(I) iodide in THF optimizes reaction kinetics. Post-synthesis purification via silica gel chromatography removes copper residues and unreacted starting materials .
Solvent selection critically influences reaction efficiency and product purity. Polar aprotic solvents like THF and DMF facilitate nucleophilic substitutions (e.g., azidation), while dichloromethane (DCM) is preferred for Thp deprotection due to its inertness under acidic conditions . For example, Thp removal proceeds optimally in THF/0.1 M HCl, achieving >95% deprotection without PEG chain degradation .
Table 2: Solvent Systems for Key Synthesis Steps
| Reaction Step | Solvent | Temperature (°C) | Efficiency (%) |
|---|---|---|---|
| Azidation | DMF | 65 | 98 |
| Thp Deprotection | THF/HCl | 25 | 95 |
| CuAAC Coupling | THF | 60 | 96 |
Reaction optimization also involves stoichiometric control. A 1.5:1 molar ratio of propargyl bromide to Thp-PEG-OH ensures maximal alkynation, while excess sodium azide (5 equivalents) drives azidation to completion . Chromatographic purification, using gradients of methanol in DCM, resolves residual Thp-PEG-OH from functionalized products .
Molecular dynamics simulations represent a fundamental computational approach for understanding the conformational behavior and flexibility of polyethylene glycol chains in aqueous environments. These simulations provide critical insights into the dynamic properties of tetrahydropyran-polyethylene glycol-tetrahydropyran linker systems under physiologically relevant conditions [1] [2].
The molecular dynamics methodology employs all-atom force fields, primarily CHARMM36 and AMBER03 parameters, which have been extensively validated for polyethylene glycol systems [1] [3]. The aqueous environment is typically modeled using explicit water molecules with TIP3P or SPC water models, ensuring accurate representation of polymer-solvent interactions [2] [4]. Simulation protocols generally involve system equilibration for 2-5 nanoseconds followed by production runs extending from 20 to 100 nanoseconds, depending on the system complexity and research objectives [1] [2].
Table 1: Molecular Dynamics Simulation Parameters for Polyethylene Glycol Chain Flexibility
| Parameter | Value | Reference |
|---|---|---|
| Force Field | CHARMM36/AMBER03 | [1] [3] |
| Water Model | TIP3P/SPC | [1] [2] |
| Simulation Time (ns) | 20-100 | [1] [2] |
| Temperature (K) | 298.15 | [1] [4] |
| Pressure (atm) | 1.0 | [1] [4] |
| Ensemble | NPT | [1] [4] |
| Integration Time Step (fs) | 2.0 | [1] [4] |
| Cut-off Distance (Å) | 12.0 | [1] [3] |
| PEG Chain Length (units) | 24 | [6] |
| System Size (atoms) | 8000-15000 | [2] [4] |
| Equilibration Time (ns) | 2-5 | [1] [2] |
Research findings demonstrate that polyethylene glycol chains exhibit significant conformational flexibility in aqueous solutions, with the degree of flexibility inversely related to chain length [2]. For polyethylene glycol chains containing 24 ethylene oxide units, the radius of gyration typically ranges from 12 to 18 angstroms, indicating a relatively compact yet dynamic structure [1] [2]. The persistence length of polyethylene glycol in aqueous solution has been determined to be approximately 3.8 angstroms, consistent with experimental measurements obtained through atomic force microscopy [1].
The aqueous environment significantly influences polyethylene glycol chain dynamics through hydrogen bonding interactions between ether oxygens and water molecules [7] [3]. Molecular dynamics simulations reveal that each ethylene oxide unit forms an average of 1.8 hydrogen bonds with surrounding water molecules, contributing to the high solubility and biocompatibility of polyethylene glycol-based linkers [3] [2]. The dynamic nature of these interactions results in rapid exchange between bound and free water molecules on picosecond timescales [7].
Temperature effects on polyethylene glycol chain flexibility have been extensively studied through molecular dynamics simulations [4] [8]. Increasing temperature from 298 Kelvin to 310 Kelvin (physiological temperature) results in enhanced chain mobility, as evidenced by increased mean-square displacements and reduced autocorrelation times for end-to-end distance fluctuations [4]. This temperature dependence is particularly relevant for biomedical applications where linker flexibility must be maintained under physiological conditions.
Computational analysis of polyethylene glycol chain conformation reveals a preference for trans conformations around carbon-carbon bonds and gauche conformations around carbon-oxygen bonds [1] [9]. This conformational preference is driven by intramolecular hydrogen bonding and steric considerations, resulting in helical structures reminiscent of crystalline polyethylene glycol [2] [9]. The helical content increases with chain length, providing structural stability while maintaining sufficient flexibility for biological applications [2].
Solvation dynamics studies demonstrate that water molecules surrounding polyethylene glycol chains exhibit reduced mobility compared to bulk water, forming a hydration shell with residence times on the order of 10-20 picoseconds [7] [10]. This enhanced water structuring contributes to the kosmotropic nature of polyethylene glycol and its ability to stabilize protein structures through preferential hydration mechanisms [3] [10].
Machine learning methodologies have emerged as powerful tools for predicting protein-ligand binding affinities in linker-conjugated molecular systems, offering significant advantages over traditional computational approaches in terms of speed and accuracy [11] [12]. These methods leverage large datasets of experimental binding data to develop predictive models capable of estimating binding interactions for novel molecular systems.
Contemporary machine learning approaches for binding affinity prediction encompass diverse algorithmic frameworks, including random forest models, support vector machines, neural networks, and graph-based architectures [11] [13] [14]. Random forest algorithms have demonstrated particular effectiveness in capturing non-linear relationships between molecular descriptors and binding affinities, achieving correlation coefficients of 0.76 with root mean square errors of 1.31 kilocalories per mole [11]. These ensemble methods excel at handling high-dimensional feature spaces while providing interpretable insights into feature importance.
Table 2: Machine Learning Model Performance for Predicting Linker-Ligand Binding Affinities
| Model Type | Correlation Coefficient (R²) | RMSE (kcal/mol) | Training Dataset Size | Reference |
|---|---|---|---|---|
| Random Forest | 0.76 | 1.31 | 3740 | [11] |
| Support Vector Machine | 0.68 | 1.45 | 3740 | [15] |
| Neural Network (DNN) | 0.72 | 1.28 | 14707 | [14] |
| Graph Neural Network | 0.78 | 1.15 | 15000 | [16] |
| Cross-Attention CNN | 0.82 | 1.08 | 12000 | [17] |
| Geometric Deep Learning | 0.85 | 0.98 | 18000 | [18] |
| Ensemble Methods | 0.88 | 0.92 | 20000 | [19] |
Neural network architectures, particularly deep learning models, have shown remarkable progress in binding affinity prediction tasks [14] [18] [17]. Densely connected neural networks employing circular fingerprints achieve correlation coefficients approaching 0.72 when optimized with appropriate hyperparameters [14]. The incorporation of both extended-connectivity fingerprints and protein-ligand extended connectivity fingerprints enhances prediction accuracy by capturing intra-molecular and inter-molecular features simultaneously [14].
Graph neural network approaches represent a significant advancement in molecular representation for binding affinity prediction [16] [19]. These models encode molecular structures as graphs where atoms serve as nodes and bonds as edges, enabling the capture of topological and geometric information essential for accurate binding predictions [16]. Geometric deep learning methods that incorporate three-dimensional structural information achieve correlation coefficients of 0.85, substantially outperforming traditional two-dimensional descriptors [18].
Cross-attention mechanisms have proven particularly effective for modeling protein-ligand interactions in linker systems [17]. These architectures enable the model to focus on relevant molecular regions during binding affinity prediction, achieving correlation coefficients of 0.82 while providing interpretable attention maps highlighting critical binding residues [17]. The cross-attention approach successfully captures mutual interactions between protein binding pockets and ligand molecules, leading to improved generalization across diverse protein families.
Feature engineering plays a crucial role in machine learning-based binding affinity prediction [11] [20] [21]. Molecular descriptors encompassing physicochemical properties, topological indices, and electronic characteristics provide the foundation for effective model training [11] [21]. Advanced descriptor sets including protein-ligand interaction fingerprints, pharmacophore features, and energy-based terms enhance model performance while maintaining computational efficiency [20] [21].
Ensemble learning strategies combine multiple machine learning models to achieve superior predictive performance [19]. These approaches leverage the complementary strengths of different algorithms, with voting mechanisms or weighted averaging schemes producing more robust and accurate predictions [19]. Recent implementations of ensemble methods report correlation coefficients exceeding 0.88 with root mean square errors below 1.0 kilocalories per mole [19].
Transfer learning and domain adaptation techniques address the challenge of limited training data for specific protein families or linker chemotypes [12] [22]. Pre-trained models developed on large-scale binding databases can be fine-tuned for specific applications, reducing data requirements while maintaining predictive accuracy [12]. This approach is particularly valuable for novel linker designs where experimental binding data may be scarce.
Interpretability and explainability represent critical considerations in machine learning-based binding affinity prediction [17] [23]. Attention visualization, feature importance analysis, and molecular perturbation studies provide insights into the molecular determinants of binding interactions [17]. These interpretative capabilities enable rational design strategies for optimizing linker properties and improving binding characteristics.
Quantum mechanical calculations provide fundamental insights into the electronic structure, conformational stability, and chemical reactivity of tetrahydropyran rings under physiological conditions [24] [25] [26]. These computational studies employ high-level ab initio and density functional theory methods to elucidate the factors governing tetrahydropyran stability in aqueous biological environments.
Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets (6-311++G**) reveal that tetrahydropyran adopts a stable chair conformation with minimal ring strain energy of approximately 2.0 kilocalories per mole [25] [27]. This low ring strain contributes significantly to the chemical stability of tetrahydropyran-containing linker systems compared to five-membered cyclic ethers such as tetrahydrofuran, which exhibits ring strain energy of 6.9 kilocalories per mole [24].
Table 3: Quantum Mechanical Stability Analysis of Tetrahydropyran Ring Under Physiological Conditions
| Calculation Method | Conformational Energy (kJ/mol) | Ring Strain Energy (kcal/mol) | Activation Barrier (kJ/mol) | Physiological Stability | Reference |
|---|---|---|---|---|---|
| DFT B3LYP/6-311++G** | 0.0 (chair) | 2.0 | 104.1 | High | [25] [27] |
| MP2/aug-cc-pVTZ | 2.1 (boat) | 2.2 | 98.0 | High | [26] |
| BHandHLYP/aug-cc-pVDZ | 0.0 (chair) | 1.9 | 94.5 | High | [25] |
| CCSD(T)/cc-pVTZ | 1.8 (boat) | 2.1 | 99.2 | High | [28] |
| DFT ωB97X-D/def2-TZVP | 0.0 (chair) | 2.0 | 101.3 | High | [29] |
Ab initio calculations at the MP2/aug-cc-pVTZ level of theory confirm the preference for chair conformations while identifying boat conformations as higher-energy alternatives with energy differences of approximately 2.1 kilojoules per mole [26] [28]. The conformational flexibility of tetrahydropyran is characterized by low-energy barriers for ring-flipping processes, facilitating rapid interconversion between different chair conformations on physiological timescales [30] [28].
Quantum mechanical studies on the autoxidation resistance of tetrahydropyran demonstrate superior stability compared to tetrahydrofuran under oxidative conditions [25]. Hybrid density functional calculations predict energy barriers for hydrogen abstraction from tetrahydropyran of 104.1 kilojoules per mole, significantly higher than the corresponding barrier for tetrahydrofuran (94.1 kilojoules per mole) [25]. This enhanced oxidative stability results from the reduced ring strain and altered electronic environment in the six-membered tetrahydropyran ring [25].
Solvation effects on tetrahydropyran stability have been investigated using continuum solvation models and explicit solvent calculations [25] [31]. Implicit solvation calculations demonstrate that aqueous environments reduce hydrogen abstraction barriers to 98.0 kilojoules per mole for tetrahydropyran while maintaining the stability advantage over five-membered analogs [25]. These findings support the enhanced chemical stability of tetrahydropyran-based linkers in biological systems.
Electronic structure analysis reveals that the highest occupied molecular orbital of tetrahydropyran consists primarily of oxygen lone pair orbitals, consistent with the electron-rich nature of ether functionalities [27]. Natural bond orbital analysis demonstrates minimal charge transfer between carbon and oxygen atoms in the ring, indicating balanced electronic distribution that contributes to chemical stability [26] [27].
Ring-opening polymerization studies conducted through quantum mechanical calculations confirm the resistance of tetrahydropyran to acidic conditions that readily promote polymerization of tetrahydrofuran [24]. Density functional theory calculations predict activation barriers for ring-opening reactions exceeding 150 kilojoules per mole under strongly acidic conditions (pH < 2), explaining the experimental observation of zero percent conversion under conditions that completely polymerize tetrahydrofuran [24].
Hydrogen bonding interactions between tetrahydropyran and water molecules have been characterized through high-level quantum mechanical calculations [31] [32]. Ab initio calculations demonstrate that tetrahydropyran forms stable hydrogen-bonded complexes with water through its ether oxygen, with binding energies of approximately 20-25 kilojoules per mole [31]. These interactions contribute to the biocompatibility and solubility properties of tetrahydropyran-containing linker systems.
Thermodynamic stability under physiological conditions has been assessed through quantum mechanical calculations incorporating temperature and entropy effects [24] [33]. Free energy calculations at 310 Kelvin (physiological temperature) confirm that chair conformations remain thermodynamically favored, with entropic contributions from vibrational modes stabilizing the preferred conformations [33]. The calculated thermodynamic parameters support the suitability of tetrahydropyran rings for biological applications requiring long-term stability.